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molecular formula CH2Cl2O6S2 B1353058 Methylene bis(chlorosulfate) CAS No. 92975-18-3

Methylene bis(chlorosulfate)

Cat. No. B1353058
M. Wt: 245.1 g/mol
InChI Key: GGRDHZBJMKCESK-UHFFFAOYSA-N
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Patent
US08716513B2

Procedure details

In dimethyl carbonate (10 mL), methylene bis(chlorosulfate) [CISO2OCH2OSO2Cl] (1.5 g, 6.1 mmol) synthesized on the basis of the method described in U.S. Pat. No. 4,649,209 was reacted with methanesulfonic acid pyridinium salt (2.1 g, 12.0 mmol) under agitation at 55° C. for 3 hours. After the reaction was completed, precipitated chlorosulfonic acid pyridinium salt was separated through filtration, and concentration was performed under reduced pressure, so as to obtain a light brown solid. An adsorption treatment with activated carbon was performed and, thereafter, refining was performed through recrystallization, so as to obtain a desired product, methylene bis(methanesulfonate), at a yield of 48% (0.6 g, 2.9 mmol). The measurement result of 1H NMR is as described below.
Name
methanesulfonic acid pyridinium salt
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)([O:4][CH2:5]OS(Cl)(=O)=O)(=[O:3])=[O:2].[NH+]1C=CC=C[CH:13]=1.[CH3:18][S:19]([O-:22])(=[O:21])=[O:20]>C(=O)(OC)OC>[CH3:18][S:19]([O:22][CH2:5][O:4][S:1]([CH3:13])(=[O:3])=[O:2])(=[O:21])=[O:20] |f:1.2|

Inputs

Step One
Name
methanesulfonic acid pyridinium salt
Quantity
2.1 g
Type
reactant
Smiles
[NH+]1=CC=CC=C1.CS(=O)(=O)[O-]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)(=O)(OCOS(=O)(=O)Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated chlorosulfonic acid pyridinium salt
CUSTOM
Type
CUSTOM
Details
was separated through filtration, and concentration
CUSTOM
Type
CUSTOM
Details
so as to obtain a light brown solid
CUSTOM
Type
CUSTOM
Details
refining was performed through recrystallization

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCOS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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